Ethyl 3-chloro-2,6-difluorobenzoate
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Overview
Description
Ethyl 3-chloro-2,6-difluorobenzoate is a chemical compound belonging to the benzoate ester group. It has the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a halogenated benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,6-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,6-difluorobenzoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.
Major Products Formed
Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.
Reduction: Ethyl 3-chloro-2,6-difluorobenzyl alcohol.
Hydrolysis: 3-chloro-2,6-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-chloro-2,6-difluorobenzoate can be compared with other halogenated benzoate esters, such as:
- Ethyl 3-chlorobenzoate
- Ethyl 2,6-difluorobenzoate
- Ethyl 3-bromo-2,6-difluorobenzoate
Uniqueness
The combination of chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems .
Properties
IUPAC Name |
ethyl 3-chloro-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPCIEMFRIMPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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